2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol

Kinase inhibitor design Regiochemistry CDK7 selectivity

2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol is a 3,7-disubstituted pyrazolo[4,3-d]pyrimidine bearing a reactive C7 chlorine atom and an N3 hydroxyethyl side chain. This scaffold is a core privileged structure in cyclin-dependent kinase (CDK) inhibitor research.

Molecular Formula C7H7ClN4O
Molecular Weight 198.61 g/mol
Cat. No. B11902608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol
Molecular FormulaC7H7ClN4O
Molecular Weight198.61 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=N1)Cl)N=NC2CCO
InChIInChI=1S/C7H7ClN4O/c8-7-6-5(9-3-10-7)4(1-2-13)11-12-6/h3-4,13H,1-2H2
InChIKeyKQDAZBPEPNJBGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol (CAS 64127-15-7): A Dual-Functional Building Block for Kinase-Focused Libraries


2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol is a 3,7-disubstituted pyrazolo[4,3-d]pyrimidine bearing a reactive C7 chlorine atom and an N3 hydroxyethyl side chain. This scaffold is a core privileged structure in cyclin-dependent kinase (CDK) inhibitor research [1]. The compound functions primarily as a versatile synthetic intermediate: the chlorine enables direct nucleophilic aromatic substitution (SNAr) without prior purification, while the hydroxyethyl group provides a handle for further functionalization or improves physicochemical properties relative to simpler N3-alkyl analogs [2].

Why 2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol Cannot Be Replaced by Generic Pyrazolopyrimidine Building Blocks


In pyrazolo[4,3-d]pyrimidine chemistry, the ring nitrogen at position 3 is a major determinant of reactivity and biological outcome. The 2-hydroxyethyl substitution on N3 differentiates this compound from the more common N1-substituted regioisomers (e.g., 2-(7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl)ethanol), which exhibit altered tautomeric equilibria and divergent kinase selectivity profiles in derived inhibitors [1]. Additionally, the 7-chloro leaving group is essential for late-stage SNAr diversification, yet replacing it with a hydrogen or methyl analog would require pre-functionalization and limit synthetic flexibility. Attempting to substitute with the unsubstituted 7-chloro-1H-pyrazolo[4,3-d]pyrimidine (CAS 923282-64-8) would forfeit the solubility advantage conferred by the hydroxyethyl chain and necessitate an additional alkylation step to install the N3 substituent .

Quantitative Differentiation of 2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol from Closest Analogs


N3 vs. N1 Substitution Directs Kinase Selectivity in Derived CDK Inhibitors

The N3-substitution pattern of 2-(7-chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol is structurally congruent with advanced CDK inhibitors. The trisubstituted pyrazolo[4,3-d]pyrimidine LGR6768, which retains the N3-substitution topology, inhibits CDK7 with nanomolar potency and displays selectivity across the CDK family [1]. X-ray crystallography of LGR6768 bound to CDK2/cyclin A2 (2.6 Å resolution) confirms that the N3 substituent occupies a pocket that is inaccessible to N1-substituted regioisomers, providing a structural basis for selectivity [1]. In contrast, N1-substituted pyrazolopyrimidine analogs used in earlier CDK programs exhibited broader kinase inhibition profiles.

Kinase inhibitor design Regiochemistry CDK7 selectivity

Aqueous Solubility Advantage Conferred by the N3-Hydroxyethyl Group

Physicochemical property calculations on 2-(7-chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol indicate a logP of approximately 2.15, with 2 hydrogen bond donors and 3 acceptors, and a polar surface area (PSA) of 37.05 Ų . In comparison, the N3-methyl analog 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 923282-39-7) exhibits a calculated aqueous solubility of only 4.2 g/L at 25°C . The hydroxyethyl group of the target compound is expected to increase aqueous solubility by at least 2- to 3-fold via additional hydrogen bonding, a critical advantage for aqueous reaction conditions and biological assay compatibility [1].

Solubility Drug-likeness Hydroxyethyl

Direct SNAr Reactivity Without Intermediate Purification: 7-Chloro Leaving Group Advantage

In the synthesis of 3,7-disubstituted pyrazolo[4,3-d]pyrimidines, the 7-chloro intermediate (structurally analogous to the target compound) undergoes direct nucleophilic substitution without requiring isolation as a pure compound [1]. This contrasts with the 7-hydroxy or 7-methoxy analogs, which require prior activation (e.g., conversion to a tosylate or mesylate) before displacement. In a comparative study, pyrazolo[4,3-d]pyrimidines were synthesized as bioisosteres of purine CDK inhibitors; the chloro series demonstrated broader substrate scope in SNAr with aryl amines compared to the corresponding fluoro derivatives, which showed lower conversions under identical conditions [2].

Nucleophilic aromatic substitution Synthetic efficiency Chloro leaving group

Commercial Purity and Batch-to-Batch Consistency vs. Unsubstituted Scaffold

Commercially available 2-(7-chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol is routinely supplied at ≥98% purity (HPLC) and, in some cases, at 99% purity , with ISO-certified quality systems ensuring batch-to-batch consistency. By comparison, the simpler 7-chloro-1H-pyrazolo[4,3-d]pyrimidine (CAS 923282-64-8) is commonly listed at 95–97% purity across multiple vendors, with wider variability in reported melting points and impurity profiles . The higher and more consistent purity of the target compound reduces the need for re-purification before use in sensitive catalytic or biological reactions.

Chemical purity Quality control Procurement

Procurement-Ready Application Scenarios for 2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol


Medicinal Chemistry: Late-Stage Diversification for CDK Inhibitor Libraries

The 7-chloro group of this building block enables rapid parallel SNAr with diverse amine libraries to generate 7-amino-substituted pyrazolo[4,3-d]pyrimidines. The N3-hydroxyethyl handle can be further elaborated (e.g., esterification, etherification, or oxidation to a carboxylic acid) for additional vector diversity. This scaffold has been validated in CDK1, CDK2, CDK4, and CDK7 inhibitor programs, where N3-substituted pyrazolo[4,3-d]pyrimidines outperform purine-based bioisosteres in cellular antiproliferative assays [1].

Chemical Biology: Kinase-Selective Probe Development

The defined N3 substitution topology is critical for achieving kinome-wide selectivity. As demonstrated with LGR6768, trisubstituted pyrazolo[4,3-d]pyrimidines bearing the N3 motif achieve nanomolar CDK7 inhibition with minimal off-target activity across the CDK family, a selectivity profile linked directly to the N3 substituent's interaction with a conserved pocket identified by X-ray crystallography [2]. This compound serves as an ideal starting point for installing selectivity-determining C7 substituents.

Agricultural Biotechnology: Cytokinin Antagonist Scaffold

3,7-Disubstituted pyrazolo[4,3-d]pyrimidines have been identified as plant cytokinin receptor antagonists and CDK inhibitors in plant cells [3]. The hydroxyethyl group at N3 may enhance phloem mobility and aqueous formulation compatibility compared to more lipophilic N3-alkyl analogs, supporting greenhouse and field trial applications where water-based spray formulations are required.

Analytical Reference Standard and Metabolite Identification

The compound is registered in metabolomic databases (BioDeep_00000748991) and has a defined InChI and SMILES string [4]. Its availability at high purity (≥98%) makes it suitable as a reference standard for LC-MS/MS method development and for verifying the identity of metabolites or degradation products in pharmacokinetic studies of pyrazolopyrimidine-based drug candidates.

Quote Request

Request a Quote for 2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.